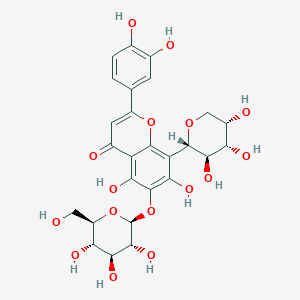
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-8-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carlinoside is a naturally occurring flavonoid glycoside, specifically a C-glycosyl compound. It is characterized by the substitution of luteolin at positions 8 and 6 by α-L-arabinopyranosyl and β-D-glucosyl residues, respectively . This compound is found in various plants, including flax and Cajanus species, and is known for its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carlinoside can be synthesized through the glycosylation of luteolin. The process involves the use of glycosyl donors such as α-L-arabinopyranosyl and β-D-glucosyl residues under specific reaction conditions. The glycosylation reaction typically requires the presence of catalysts and controlled temperature and pH conditions to ensure the selective formation of the desired glycoside .
Industrial Production Methods: Industrial production of carlinoside often involves extraction from natural sources, such as the fruit of Citrus aurantium. The extraction process includes solvent extraction, purification, and crystallization steps to isolate carlinoside in its pure form .
Chemical Reactions Analysis
Types of Reactions: Carlinoside undergoes various chemical reactions, including:
Oxidation: Carlinoside can be oxidized to form different oxidation products, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to the formation of different glycoside derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of carlinoside, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the use of alkylating or acylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carlinoside, each with distinct chemical and biological properties .
Scientific Research Applications
Carlinoside has a wide range of scientific research applications, including:
Mechanism of Action
Carlinoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Carlinoside acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antihepatitic Activity: Carlinoside stimulates bilirubin-UGT activity through the upregulation of Nrf2 gene expression, leading to the solubilization and elimination of bilirubin.
Comparison with Similar Compounds
Carlinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Schaftoside: Another C-glycosyl flavone with similar antioxidant and anti-inflammatory properties.
Isoorientin: A flavonoid glycoside with antioxidant activity, found in various plants.
Vitexin: Known for its antioxidant and anti-inflammatory effects, commonly found in medicinal plants.
Carlinoside stands out due to its dual glycosylation at positions 8 and 6, which imparts unique chemical and biological properties compared to other flavonoid glycosides .
Properties
Molecular Formula |
C26H28O16 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-5-13-17(33)20(36)22(38)26(41-13)42-25-18(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-23(14)15(19(25)35)24-21(37)16(32)11(31)6-39-24/h1-4,11,13,16-17,20-22,24,26-29,31-38H,5-6H2/t11-,13+,16-,17+,20-,21+,22+,24-,26-/m0/s1 |
InChI Key |
WLZMHSRXFRAGGN-OXFDLZENSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















